Home > Products > Screening Compounds P23354 > 1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride -

1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Catalog Number: EVT-4534332
CAS Number:
Molecular Formula: C18H30BrClN2O2
Molecular Weight: 421.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1)

  • Relevance: While structurally dissimilar to 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, HA 14-1 is included here due to its shared focus on structure-activity relationship (SAR) studies within the context of Bcl-2 antagonism and overcoming drug resistance in cancer []. Understanding the SAR of compounds like HA 14-1 and its analogues might provide insights into developing more effective and stable Bcl-2 antagonists, potentially informing the development of compounds related to 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride for similar applications.

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1)

    Compound Description: sHA 14-1 (5a) is a stable analog of HA 14-1 []. It has demonstrated efficacy in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells []. SAR studies of sHA 14-1 led to the development of Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017, 5q), a compound with low micromolar cytotoxicity against various hematologic and solid tumor cells [].

    Relevance: Similar to HA 14-1, sHA 14-1, while structurally different from 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, highlights the significance of SAR studies in identifying potent and stable anticancer agents, particularly those targeting the Bcl-2 pathway []. The success in developing CXL017 from sHA 14-1 underscores the importance of exploring structural modifications to enhance the efficacy and drug-like properties of lead compounds, which could be relevant to research on 1-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride.

1-(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-carbonyl)phenoxy)ethyl)-1-methylpiperidin-1-ium (Impurity 1)

    Compound Description: Impurity 1 is a compound identified as an impurity during the impurity profile study of raloxifene hydrochloride []. It was isolated and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 1D NOE, 2D NMR, and Mass Spectrometry [].

    Relevance: The presence of a 1-methylpiperidine moiety in Impurity 1 links it structurally to the 4-methylpiperazine group in 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride []. This structural similarity suggests potential overlap in their pharmacological profiles or target interactions. Although the research primarily focuses on identifying and characterizing Impurity 1, its structural resemblance to 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride highlights the importance of considering potential byproducts or metabolites that could arise due to the presence of the 4-methylpiperazine group.

[6-Hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone (Impurity-2)

    Compound Description: Impurity 2 is another impurity identified during the impurity profiling of raloxifene hydrochloride []. Its structure was elucidated through spectroscopic analysis, similar to Impurity 1 [].

    Relevance: Impurity 2, containing a piperidine moiety, exhibits structural similarity to 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride due to the presence of the 4-methylpiperazine group in the latter []. This shared structural feature suggests potential commonalities in their pharmacological activities or potential for similar metabolic pathways.

[2-(4-hydroxyphenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (Impurity-3)

    Compound Description: Impurity 3, structurally similar to Impurity 2, was also identified as an impurity of raloxifene hydrochloride and characterized through spectral analysis [].

    Relevance: Impurity 3, possessing a piperidine group, shares a structural resemblance with 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride due to the 4-methylpiperazine moiety in the latter compound []. The structural similarities emphasize the need to consider potential metabolites or degradation products arising from the presence of the 4-methylpiperazine group in 1-{2-[2-(4-Bromo-2-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride and their potential impact on its pharmacological profile.

Properties

Product Name

1-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

IUPAC Name

1-[2-[2-(4-bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Molecular Formula

C18H30BrClN2O2

Molecular Weight

421.8 g/mol

InChI

InChI=1S/C18H29BrN2O2.ClH/c1-15(2)17-14-16(19)4-5-18(17)23-13-12-22-11-10-21-8-6-20(3)7-9-21;/h4-5,14-15H,6-13H2,1-3H3;1H

InChI Key

DNERANMIKBZRGJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCOCCN2CCN(CC2)C.Cl

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCOCCN2CCN(CC2)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.